Dimethyl 3-(cyanomethylidene)pentanedioate
Overview
Description
Dimethyl 3-(cyanomethylidene)pentanedioate, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79877. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Biological Active Compounds
Dimethyl 3-(cyanomethylidene)pentanedioate is utilized in the synthesis of pyrimidine derivatives, which are analogues of pyrido[2,3-d]pyrimidines with interesting biological activities. These compounds are synthesized through an unusual Michael addition followed by treatment with guanidine carbonate, showcasing the chemical's role in creating molecules with potential pharmacological benefits (Berzosa, Pettersson, Teixidó, & Borrell, 2011).
Catalyst in Chemical Reactions
It is also employed as a substrate in catalytic reactions, such as the dimerization of methyl acrylate to produce 2-methylene-pentanedioic acid dimethyl ester. This reaction demonstrates its utility in synthesizing complex molecules, offering a sustainable route to produce difunctional monomers for polymerizations with high yield and efficiency (Su, Mcleod, & Verkade, 2003).
Material Science Applications
In material science, this compound's derivatives have been investigated for their extractive separation capabilities. For instance, studies on the reactive extraction of pentanedioic acid using different diluents have provided insights into optimizing the extraction processes for industrial applications, demonstrating the compound's relevance in developing new materials and separation techniques (Uslu, Bamufleh, Keshav, Pal, & Demir, 2016).
Environmental and Analytical Chemistry
Research into the identification and quantification of aerosol compounds has also involved derivatives of this compound. These studies aim to understand the composition of secondary organic aerosol from natural hydrocarbons, contributing to our knowledge of atmospheric chemistry and environmental pollution (Jaoui, Kleindienst, Lewandowski, Offenberg, & Edney, 2005).
Advanced Organic Synthesis
Furthermore, its use in the synthesis of N-(pentan-3-ylidene)-3,4-dimethyl aniline catalyzed by acidic ionic liquids showcases the compound's role in green chemistry. This synthesis method highlights the potential for environmentally friendly processes in creating important intermediates for further chemical transformations (Xu Dan-qian, 2011).
Safety and Hazards
Properties
IUPAC Name |
dimethyl 3-(cyanomethylidene)pentanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-13-8(11)5-7(3-4-10)6-9(12)14-2/h3H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDNNIMWXQUULJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=CC#N)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90292033 | |
Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-25-7 | |
Record name | 1709-25-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79877 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethyl 3-(cyanomethylidene)pentanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90292033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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